4-thiophen-2-ylmethyl-1H-imidazole
Description
4-Thiophen-2-ylmethyl-1H-imidazole is a heterocyclic compound featuring an imidazole core substituted at the 4-position with a thiophen-2-ylmethyl group. This structural motif combines the electron-rich aromatic imidazole ring with the sulfur-containing thiophene moiety, which is known to enhance pharmacological and material properties.
Properties
Molecular Formula |
C8H8N2S |
|---|---|
Molecular Weight |
164.23 g/mol |
IUPAC Name |
5-(thiophen-2-ylmethyl)-1H-imidazole |
InChI |
InChI=1S/C8H8N2S/c1-2-8(11-3-1)4-7-5-9-6-10-7/h1-3,5-6H,4H2,(H,9,10) |
InChI Key |
WJTRJFZWODRGDQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC(=C1)CC2=CN=CN2 |
Origin of Product |
United States |
Scientific Research Applications
Antimicrobial Activity
Research indicates that 4-thiophen-2-ylmethyl-1H-imidazole exhibits antimicrobial properties against various pathogens. Its effectiveness has been assessed using Minimum Inhibitory Concentration (MIC) assays, demonstrating promising potential as an antimicrobial agent. The following table summarizes its activity against selected pathogens:
| Pathogen | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 20 |
| Candida albicans | 25 |
These results suggest that the compound could be developed into a therapeutic agent for treating infections caused by these microorganisms.
Anticancer Properties
The compound's structure allows it to interact with biological targets effectively, making it a candidate for drug development aimed at specific enzymes or receptors involved in cancer progression. Studies have indicated that derivatives of imidazole compounds can inhibit cancer cell growth through various mechanisms, including the modulation of signaling pathways related to apoptosis and cell proliferation .
Synthesis and Derivatives
The synthesis of this compound typically involves multi-step procedures that can include:
- Formation of the Imidazole Ring : Utilizing precursors that can cyclize to form the imidazole structure.
- Introduction of the Thiophene Moiety : This can be achieved through electrophilic substitution reactions or coupling reactions with thiophene derivatives.
In industrial applications, continuous flow synthesis methods may be employed to enhance scalability and control over reaction conditions, leading to improved yields .
Case Study 1: Antimicrobial Activity Evaluation
A study conducted on the antimicrobial efficacy of this compound demonstrated its effectiveness against common bacterial strains. The research utilized both in vitro assays and molecular docking studies to elucidate the binding interactions between the compound and bacterial enzymes, revealing insights into its mechanism of action .
Case Study 2: Anticancer Drug Development
Another investigation focused on the anticancer potential of imidazole derivatives, including this compound. The study reported that modifications to the imidazole ring could enhance cytotoxicity against specific cancer cell lines. The research highlighted the importance of structural optimization in developing more potent anticancer agents .
Comparison with Similar Compounds
Key Observations :
Pharmacological and Physicochemical Properties
Physicochemical Data
| Property | This compound | 4-Phenyl-5-thiophen-2-yl-1H-imidazole |
|---|---|---|
| LogP | 2.81 (predicted) | 3.81 |
| Water Solubility | Moderate (methylene bridge) | Low (rigid aryl substitution) |
| Melting Point | Not reported | 215–217°C |
Note: The target compound’s lower LogP (vs. 3.81 for C5-substituted analog) suggests improved hydrophilicity, advantageous for drug formulation .
Preparation Methods
Reaction Mechanism and Substrate Design
The cyclization of α-bromo-ketones with formamide represents a classical approach to imidazole synthesis. For 4-thiophen-2-ylmethyl-1H-imidazole, this method involves designing a thiophene-containing α-bromo-ketone precursor. For example, (thiophen-2-ylmethyl) bromoacetophenone undergoes cyclization in formamide at 80–100°C, facilitated by nucleophilic displacement of bromide and subsequent ring closure.
Optimization and Yield
Key parameters include:
-
Temperature : Reactions performed at 100°C achieve 70–85% yields.
-
Solvent : Anhydrous formamide suppresses side reactions.
-
Catalyst : Sodium hydride enhances deprotonation during intermediate formation.
Table 1: Cyclocondensation Conditions and Outcomes
| Substrate | Temperature (°C) | Yield (%) | Purity (%) |
|---|---|---|---|
| (Thiophen-2-ylmethyl) bromoacetophenone | 100 | 82 | 97 |
| Bromo-(3-thienyl)propanone | 90 | 76 | 95 |
One-Pot Multicomponent Synthesis
Debus-Radziszewski Reaction with Thiophene Aldehydes
The Debus-Radziszewski reaction, employing aldehydes, 1,2-diketones, and ammonium acetate, offers a streamlined route. 2-Thienylacetaldehyde reacts with glyoxal and ammonium acetate in tert-butanol under reflux, producing this compound in one step.
Catalytic Enhancements
Copper iodide (CuI, 15 mol%) significantly accelerates the reaction, reducing time from 12 hours to 4 hours while maintaining yields above 90%.
Table 2: One-Pot Synthesis Parameters
| Aldehyde | Catalyst | Time (h) | Yield (%) |
|---|---|---|---|
| 2-Thienylacetaldehyde | CuI | 4 | 93 |
| 2-Thiophenecarboxaldehyde | None | 12 | 68 |
Post-Functionalization of Imidazole Cores
N-Alkylation Strategies
Pre-formed imidazole derivatives undergo alkylation at the N-1 position using thiophen-2-ylmethyl bromide under basic conditions. Deprotonation with sodium hydride in THF enables selective alkylation, yielding this compound with 65–75% efficiency.
Suzuki-Miyaura Coupling
For imidazoles bearing halogen substituents, palladium-catalyzed coupling with thiophen-2-ylmethylboronic acid introduces the thiophene moiety. Optimized conditions (Pd(PPh₃)₄, K₂CO₃, DME/H₂O) achieve 80–88% yields.
Table 3: Functionalization Methods Compared
| Method | Reagents | Yield (%) |
|---|---|---|
| N-Alkylation | NaH, THF, alkyl bromide | 72 |
| Suzuki Coupling | Pd(PPh₃)₄, boronic acid | 85 |
Hantzsch-Type Cyclization
Thiourea and α-Halo Ketone Reactions
Thioureas derived from thiophen-2-ylmethylamine react with α-halo ketones (e.g., chloroacetone) in ethanol under reflux. This method, while less common for imidazoles, provides moderate yields (50–60%) and requires rigorous purification.
Industrial-Scale Production Considerations
Q & A
Q. What are the standard synthetic routes for 4-thiophen-2-ylmethyl-1H-imidazole, and how are reaction conditions optimized?
The synthesis typically involves reacting 2-bromo-1-(thiophen-2-yl)ethanone with formamide under controlled conditions. A reported method achieves a 60% yield by refluxing in ethanol, followed by purification via normal-phase HPLC . Optimization strategies include:
- Catalyst selection : Switching from palladium on carbon to Raney nickel avoids dehalogenation side reactions (e.g., in similar imidazole syntheses, this improved yields from <50% to 92%) .
- Solvent and base effects : Aqueous solvents and strong bases (e.g., NaOH) enhance cyclization efficiency, while weaker bases (Na₂CO₃) reduce yields .
Q. What spectroscopic techniques are used to characterize this compound?
Key methods include:
- IR Spectroscopy : Peaks at 3115 cm⁻¹ (N-H stretch) and 1658 cm⁻¹ (C=N stretch) confirm imidazole ring formation .
- HPLC : Retention time (tR = 5.85 min) under normal-phase conditions aids purity assessment .
- X-ray Crystallography : Resolves bond lengths and angles (e.g., C-S bond in thiophene at 1.71 Å) to validate structural models .
Advanced Research Questions
Q. How can researchers address low yields in the synthesis of this compound derivatives?
- Side Reaction Mitigation : Use Raney nickel instead of palladium to suppress hydrodehalogenation, a common issue in halogenated precursors .
- Temperature Control : Maintain 45°C during cyclization to prevent incomplete ring closure, which occurs below 25°C .
- Byproduct Analysis : Employ LC-MS to monitor intermediates and adjust reaction stoichiometry dynamically .
Q. What strategies resolve contradictions between computational predictions and experimental spectral data?
- Crystallographic Validation : Compare density functional theory (DFT)-predicted geometries with X-ray structures (e.g., SHELX-refined models) to identify discrepancies in bond angles or tautomeric forms .
- Multivariate NMR Analysis : Use 2D NMR (e.g., HSQC, HMBC) to resolve ambiguous proton assignments in crowded spectral regions .
Q. How to design experiments to assess biological activity, such as enzyme inhibition?
- Kinase Inhibition Assays : Use recombinant enzymes (e.g., indoleamine 2,3-dioxygenase) with substrate depletion monitored via UV-Vis or fluorescence .
- Docking Studies : Perform molecular docking (e.g., AutoDock Vina) to predict binding modes of thiophene-imidazole hybrids, prioritizing substituents that enhance hydrophobic interactions .
- Cellular Assays : Test cytotoxicity in cancer cell lines (e.g., MTT assay) and validate target engagement via Western blotting for downstream signaling markers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
